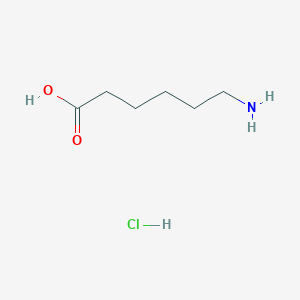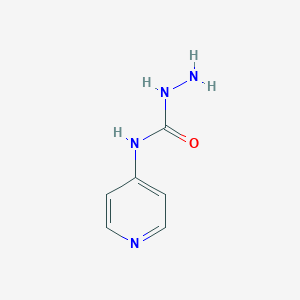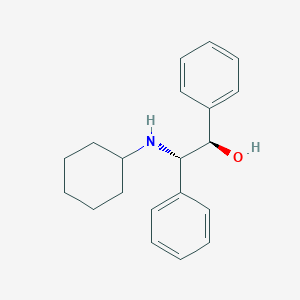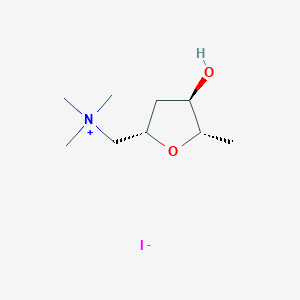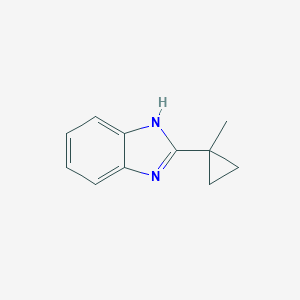
2-(1-methylcyclopropyl)-1H-benzimidazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(1-methylcyclopropyl)-1H-benzimidazole is an organic compound with the molecular formula C11H12N2. It is also known as omeprazole, which is a proton pump inhibitor that is used to treat gastroesophageal reflux disease (GERD), stomach ulcers, and other acid-related disorders. In addition to its clinical applications, 2-(1-methylcyclopropyl)-1H-benzimidazole has been extensively studied in scientific research for its synthesis methods, mechanism of action, biochemical and physiological effects, and future directions.
Mécanisme D'action
The mechanism of action of 2-(1-methylcyclopropyl)-1H-benzimidazole involves the inhibition of the H+/K+-ATPase enzyme, which is responsible for the secretion of gastric acid in the stomach. By inhibiting this enzyme, 2-(1-methylcyclopropyl)-1H-benzimidazole reduces the production of acid in the stomach, which can help to alleviate acid-related disorders such as GERD and stomach ulcers.
Effets Biochimiques Et Physiologiques
In addition to its proton pump inhibition properties, 2-(1-methylcyclopropyl)-1H-benzimidazole has been shown to have other biochemical and physiological effects. It has been reported to have antioxidant properties and to inhibit the growth of certain cancer cells. It has also been shown to have anti-inflammatory effects and to modulate the immune response.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using 2-(1-methylcyclopropyl)-1H-benzimidazole in lab experiments is its specificity for the H+/K+-ATPase enzyme. This allows researchers to selectively inhibit acid secretion in the stomach without affecting other physiological processes. However, one limitation of using 2-(1-methylcyclopropyl)-1H-benzimidazole is its low solubility in aqueous solutions, which can make it difficult to administer in certain experimental settings.
Orientations Futures
There are many potential future directions for research on 2-(1-methylcyclopropyl)-1H-benzimidazole. One area of interest is the development of new synthesis methods that can improve the yield and purity of the compound. Another area of interest is the investigation of its potential therapeutic applications beyond its current clinical uses. Additionally, further research is needed to fully understand the biochemical and physiological effects of 2-(1-methylcyclopropyl)-1H-benzimidazole and to explore its potential as a tool compound for studying other physiological processes.
Méthodes De Synthèse
The synthesis of 2-(1-methylcyclopropyl)-1H-benzimidazole involves several steps, including the condensation of o-phenylenediamine with 2-chloroacetic acid to form 2-(2-carboxyethyl)benzimidazole, which is then cyclized with thionyl chloride to form 2-(1-methylcyclopropyl)-1H-benzimidazole. This synthesis method has been modified and optimized by many researchers to improve the yield and purity of the final product.
Applications De Recherche Scientifique
2-(1-methylcyclopropyl)-1H-benzimidazole has been widely used in scientific research for its proton pump inhibition properties. It is commonly used as a tool compound to study the mechanism of acid secretion in the stomach and to investigate the role of proton pumps in various physiological processes. It has also been used in pharmacological studies to evaluate the efficacy and safety of other proton pump inhibitors.
Propriétés
Numéro CAS |
150649-19-7 |
|---|---|
Nom du produit |
2-(1-methylcyclopropyl)-1H-benzimidazole |
Formule moléculaire |
C11H12N2 |
Poids moléculaire |
172.23 g/mol |
Nom IUPAC |
2-(1-methylcyclopropyl)-1H-benzimidazole |
InChI |
InChI=1S/C11H12N2/c1-11(6-7-11)10-12-8-4-2-3-5-9(8)13-10/h2-5H,6-7H2,1H3,(H,12,13) |
Clé InChI |
XALYOHSTMDJDAO-UHFFFAOYSA-N |
SMILES |
CC1(CC1)C2=NC3=CC=CC=C3N2 |
SMILES canonique |
CC1(CC1)C2=NC3=CC=CC=C3N2 |
Synonymes |
1H-Benzimidazole,2-(1-methylcyclopropyl)-(9CI) |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



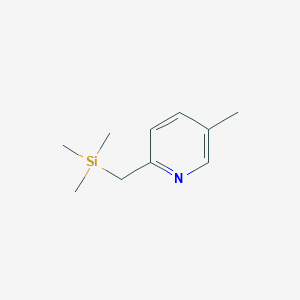
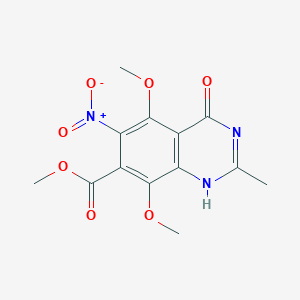

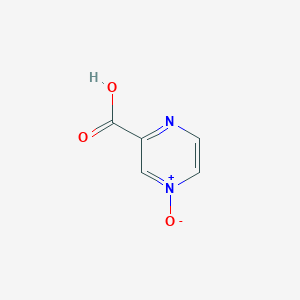
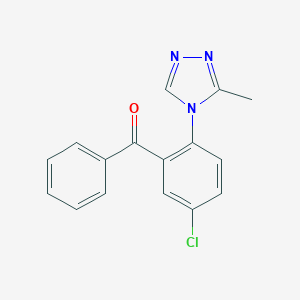
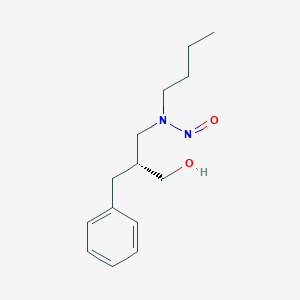
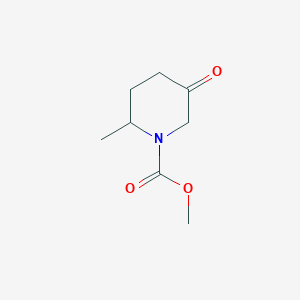
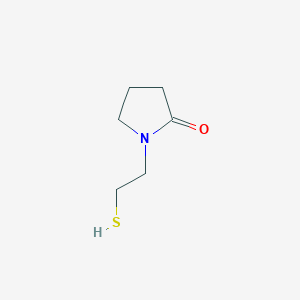
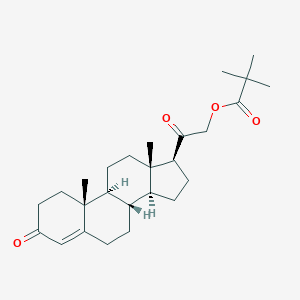
![1-[(2E)-2-butenoyl]-2-methylaziridine](/img/structure/B131421.png)
